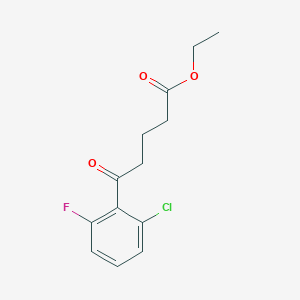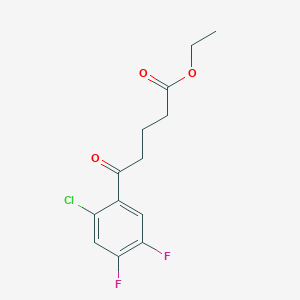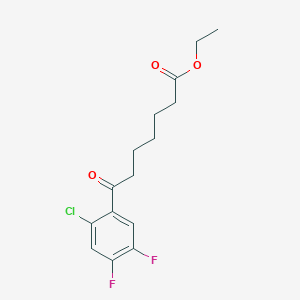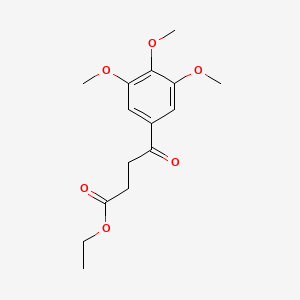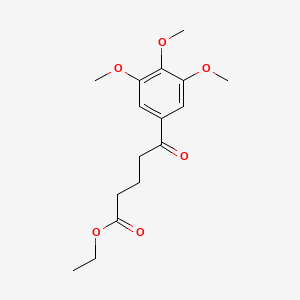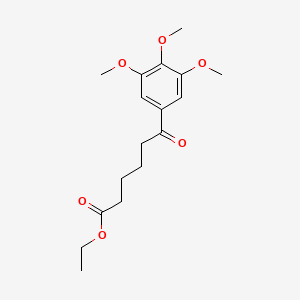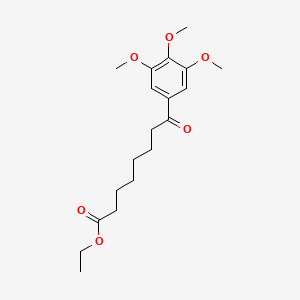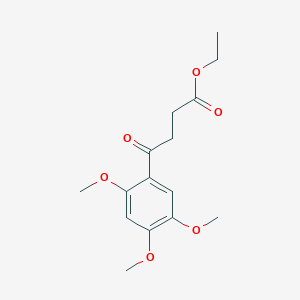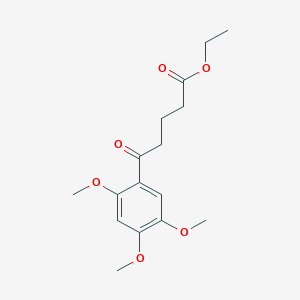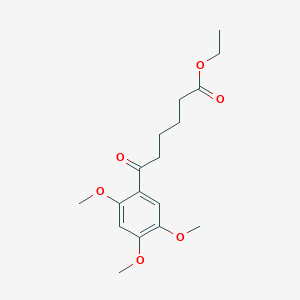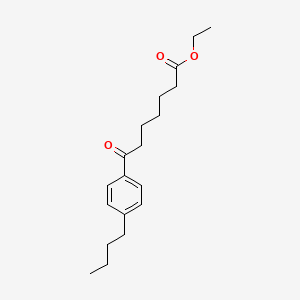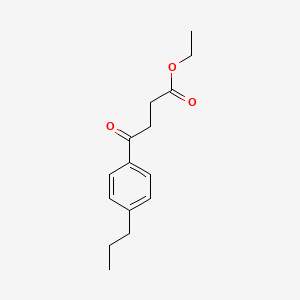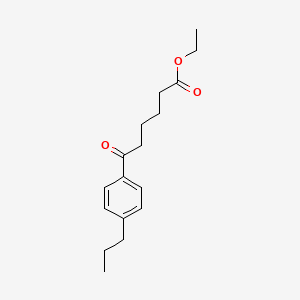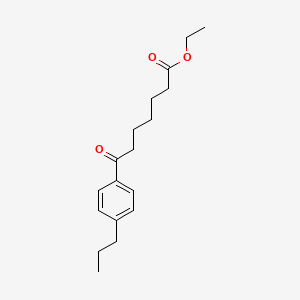![molecular formula C11H13FO2 B1326135 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane CAS No. 898759-57-4](/img/structure/B1326135.png)
2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Polymer Synthesis and Characterization
- The compound has been utilized in the synthesis of polymers. For instance, poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate] was prepared using a similar compound and characterized for its thermal degradation properties (Coskun et al., 1998).
2. Application in Lithium Battery Materials
- It has potential applications in materials for lithium batteries. A study showed direct fluorination of 1,3-dioxolan-2-one to yield 4-fluoro-1,3-dioxolan-2-one, which was expected to serve as an additive for lithium-ion secondary batteries (Kobayashi et al., 2003).
3. Utility in Organic Synthesis
- The compound has been used in the efficient preparation of derivatives like 2-methyl-1,3-dioxolane-2-ethanol, which are valuable in organic synthesis (Petroski, 2002).
4. Photochemical Applications
- A study on photochromism in polymer films incorporated compounds like 1-(2-methyl-5-p-methylphenyl-thien-3-yl)-2-(2-methyl-5(4-(1,3-dioxolane) phenyl)- thien-3-yl)perfluorocyclopentene, demonstrating potential applications in optical recording (Yang et al., 2006).
5. Study of Hydrolysis Reactions
- The compound's derivatives have been studied for their hydrolysis reactions, aiding in understanding the reactivity of various intermediates (Katzhendler et al., 1988).
6. Tunable Degradability in Polymers
- It has been used in the production of degradable polymers, such as copolymers of oligo(ethylene glycol) methyl ether methacrylate and 2-methylene-4-phenyl-1,3-dioxolane (Delplace et al., 2015).
7. Fluorinated Compounds for Electronic Applications
- The compound's fluorinated derivatives have been synthesized and analyzed for their potential in electronic applications, such as in ultraviolet absorption, fluorescence emission, and cyclic voltammograms (Haonan et al., 2014).
8. Agricultural and Antifungal Applications
- Novel dioxolane ring compounds, including derivatives of the compound , have shown promise in managing phytopathogen diseases as ergosterol biosynthesis inhibitors (Min et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(4-fluoro-2-methylphenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO2/c1-8-6-10(12)3-2-9(8)7-11-13-4-5-14-11/h2-3,6,11H,4-5,7H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJFTCJHVNTXTE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)CC2OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645883 |
Source


|
| Record name | 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
CAS RN |
898759-57-4 |
Source


|
| Record name | 1,3-Dioxolane, 2-[(4-fluoro-2-methylphenyl)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(4-Fluoro-2-methylphenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90645883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

